molecular formula C15H14INO2 B3637918 4-ethoxy-N-(3-iodophenyl)benzamide

4-ethoxy-N-(3-iodophenyl)benzamide

Cat. No.: B3637918
M. Wt: 367.18 g/mol
InChI Key: RGLBMJRCCJCEFH-UHFFFAOYSA-N
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Description

4-Ethoxy-N-(3-iodophenyl)benzamide is a benzamide derivative characterized by an ethoxy group at the para position of the benzoyl ring and a 3-iodophenyl substituent on the amide nitrogen. The ethoxy group contributes to lipophilicity, which may influence membrane permeability and pharmacokinetic properties.

Properties

IUPAC Name

4-ethoxy-N-(3-iodophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14INO2/c1-2-19-14-8-6-11(7-9-14)15(18)17-13-5-3-4-12(16)10-13/h3-10H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLBMJRCCJCEFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(3-iodophenyl)benzamide typically involves the following steps:

    Formation of 4-ethoxybenzoic acid: This can be achieved through the ethylation of 4-hydroxybenzoic acid using ethyl iodide in the presence of a base such as potassium carbonate.

    Conversion to 4-ethoxybenzoyl chloride: The 4-ethoxybenzoic acid is then converted to its corresponding acyl chloride using thionyl chloride.

    Amidation with 3-iodoaniline: The 4-ethoxybenzoyl chloride is reacted with 3-iodoaniline in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(3-iodophenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in the 3-iodophenyl group can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the benzamide moiety.

    Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where the iodophenyl group can be coupled with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as azido, cyano, or other substituted phenyl derivatives can be formed.

    Oxidation Products: Oxidation can yield products such as carboxylic acids or quinones.

    Reduction Products: Reduction can lead to the formation of amines or alcohols.

    Coupling Products: Coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-ethoxy-N-(3-iodophenyl)benzamide has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Material Science: It can be utilized in the synthesis of novel materials with specific properties.

    Biological Studies: The compound can be used to study biological pathways and interactions, especially those involving iodine-containing compounds.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(3-iodophenyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the iodophenyl group can enhance the compound’s ability to participate in halogen bonding, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns in Halogenated Benzamides

Key Compounds :

4-Ethoxy-N-(3-fluorophenyl)benzamide (CAS: 346693-54-7): Structural Difference: Fluorine replaces iodine. This compound is marketed for industrial use, indicating stability under varied conditions .

4-Ethoxy-N-(2-iodophenyl)benzamide (CAS: 333348-82-6): Structural Difference: Iodine at the ortho position.

2-Ethoxy-N-(4-iodophenyl)benzamide (CAS: 5561-41-1):

  • Structural Difference : Ethoxy and iodine at the 2- and 4-positions, respectively.
  • Impact : Para-iodine may enhance target engagement in planar receptor sites, while the ethoxy group’s position affects solubility (MW: 367.18 g/mol) .
Table 1: Physical and Structural Properties
Compound Molecular Weight (g/mol) Substituent Position Key Functional Groups
4-Ethoxy-N-(3-iodophenyl)benzamide 383.19 4-ethoxy, N-3-iodo Benzamide, Iodine
4-Ethoxy-N-(3-fluorophenyl)benzamide 259.28 4-ethoxy, N-3-fluoro Benzamide, Fluorine
2-Ethoxy-N-(4-iodophenyl)benzamide 367.18 2-ethoxy, N-4-iodo Benzamide, Iodine
Serotonin Receptor Modulators :
  • Mosapride Metabolites (e.g., 4-amino-5-chloro-2-ethoxy derivatives): Replacement of iodine with morpholinyl or fluorobenzyl groups enhances 5-HT4 receptor agonism. However, metabolites with smaller substituents (e.g., fluoro) show reduced activity compared to the parent drug, underscoring iodine’s role in potency .
Antimicrobial and Anticancer Agents :
Antioxidant Derivatives :

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Reactant of Route 2
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